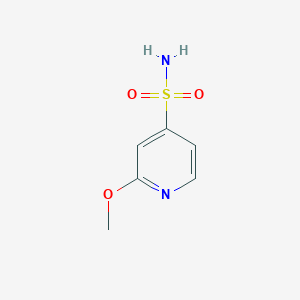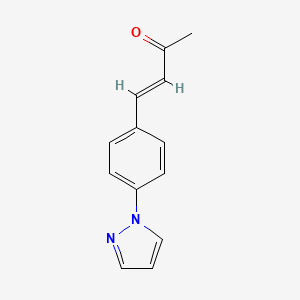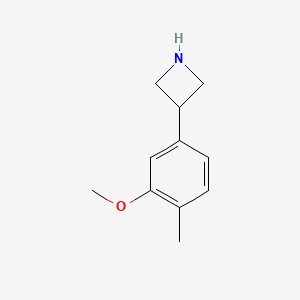
Tert-butyl 1-(2-bromophenyl)-3-hydroxypropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydroxypropyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromophenyl and 3-hydroxypropyl groups. One common method involves the transesterification of bromoaniline and tert-butyl bromide in the presence of sodium carbonate to obtain the intermediate product, which is then catalytically reacted with sodium bicarbonate in propyl carbonate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the construction of aromatic rings and heterocyclic compounds .
Biology: The compound is used in biological research to study the effects of carbamate derivatives on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
tert-butyl N-(4-bromophenyl)carbamate: A similar compound with a different substitution pattern on the phenyl ring.
tert-butyl (1-(4-bromophenyl)ethyl)carbamate: Another related compound with an ethyl group instead of a hydroxypropyl group.
Uniqueness: tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate is unique due to the presence of both a bromophenyl group and a hydroxypropyl group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H20BrNO3 |
|---|---|
Molekulargewicht |
330.22 g/mol |
IUPAC-Name |
tert-butyl N-[1-(2-bromophenyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
WTDPQGBRMIUWTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)
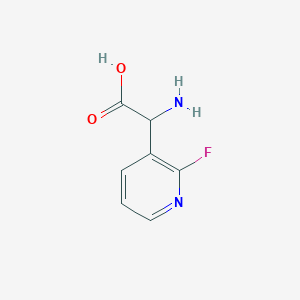
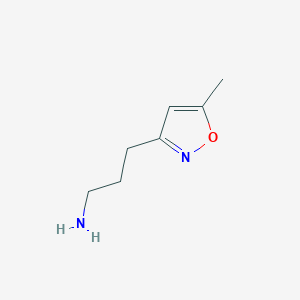
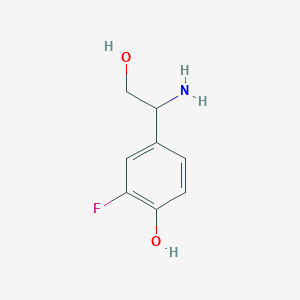

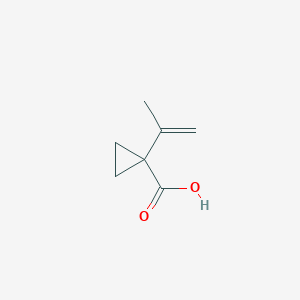


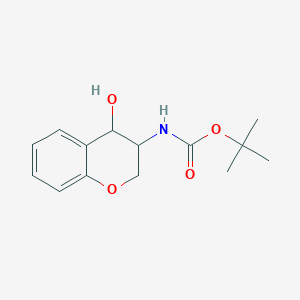
![tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate](/img/structure/B13587415.png)

